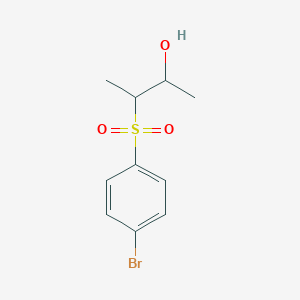
3-(4-Bromobenzenesulfonyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobenzenesulfonyl)butan-2-ol is an organic compound with the molecular formula C10H13BrO3S It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-bromobenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol typically involves the reaction of 4-bromobenzenesulfonyl chloride with butan-2-ol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions
3-(4-Bromobenzenesulfonyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of butan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 3-(4-Bromobenzenesulfonyl)butan-2-one or 3-(4-Bromobenzenesulfonyl)butanoic acid.
Reduction: Formation of butan-2-ol.
Substitution: Formation of 3-(4-Aminobenzenesulfonyl)butan-2-ol or 3-(4-Thiobenzenesulfonyl)butan-2-ol.
科学的研究の応用
3-(4-Bromobenzenesulfonyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Bromobenzenesulfonyl)butan-2-ol involves its interaction with various molecular targets The sulfonyl group can act as an electron-withdrawing group, affecting the reactivity of the compound The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules
類似化合物との比較
Similar Compounds
4-Bromobenzenesulfonyl chloride: Used as a precursor in the synthesis of 3-(4-Bromobenzenesulfonyl)butan-2-ol.
Butan-2-ol: A simpler secondary alcohol without the sulfonyl group.
3-(4-Aminobenzenesulfonyl)butan-2-ol: A derivative with an amino group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct chemical properties
特性
分子式 |
C10H13BrO3S |
|---|---|
分子量 |
293.18 g/mol |
IUPAC名 |
3-(4-bromophenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C10H13BrO3S/c1-7(12)8(2)15(13,14)10-5-3-9(11)4-6-10/h3-8,12H,1-2H3 |
InChIキー |
VFRJMNUBPPJTLW-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)S(=O)(=O)C1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
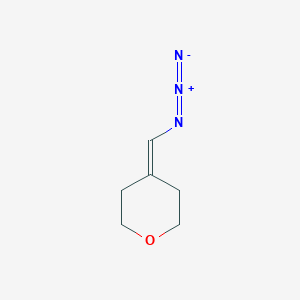
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
![2-{[(3aR,4S,6R,6aS)-6-{[(tert-butoxy)carbonyl]amino}-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]oxy}aceticacid](/img/structure/B13454969.png)
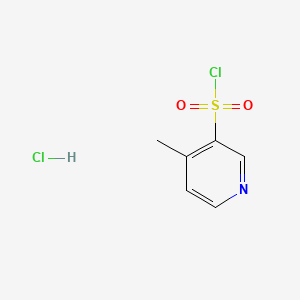
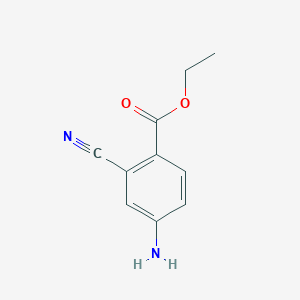
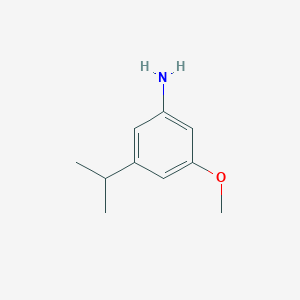
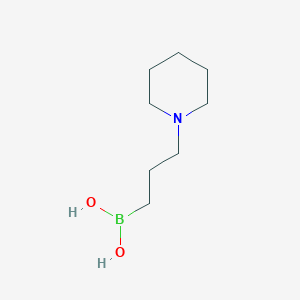
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
